molecular formula C17H18ClN3O3 B2802616 N-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide CAS No. 2034446-79-0

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide

Cat. No.: B2802616
CAS No.: 2034446-79-0
M. Wt: 347.8
InChI Key: WDNMNGOTRTUHEF-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a pyridinyl group, and a chloro-methoxyphenyl moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline, pyridine-4-ol, and pyrrolidine-1-carboxylic acid. The synthetic route may involve:

    Nucleophilic substitution: Reacting 5-chloro-2-methoxyaniline with pyridine-4-ol under basic conditions to form an intermediate.

    Amidation: Coupling the intermediate with pyrrolidine-1-carboxylic acid using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like PCC or KMnO4 under acidic conditions.

    Reduction: Reagents like LiAlH4 or H2/Pd-C.

    Substitution: Nucleophiles like NaOH or KCN under basic conditions.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield a hydroxyl derivative, while substitution may result in a cyano derivative.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptor sites to modulate biological pathways.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide shares structural similarities with compounds like N-(5-chloro-2-methoxyphenyl)-3-(pyridin-3-yloxy)pyrrolidine-1-carboxamide and N-(5-chloro-2-methoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide.

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-pyridin-4-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-16-3-2-12(18)10-15(16)20-17(22)21-9-6-14(11-21)24-13-4-7-19-8-5-13/h2-5,7-8,10,14H,6,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNMNGOTRTUHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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